Seco-CDA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is naturally occurring and can be found in various plants and animals, including humans. It possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Seco-CDA typically involves the oxidation of cholesterol derivatives. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The purification of the compound is achieved through techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Seco-CDA undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce more oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents such as chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct biological activities.

Aplicaciones Científicas De Investigación

Chiral Recognition and Synthesis

Chiral Derivatization Agents (CDAs) : Seco-CDA is primarily utilized as a chiral derivatizing agent to facilitate the enantioselective synthesis of chiral compounds. It enables the determination of enantiomeric excess (ee) and the assignment of absolute configurations through various spectroscopic techniques, particularly NMR spectroscopy.

- Case Study : In a study by Harada et al., novel chiral acids, including this compound, were employed for the enantioresolution of various carboxylic acids. The methodology allowed for the synthesis of enantiomers with 100% ee and facilitated absolute configurational assignments through X-ray crystallography .

NMR Spectroscopy Applications

Multinuclear NMR Spectroscopy : Recent advances in NMR spectroscopy have highlighted the effectiveness of this compound in chiral recognition studies. By utilizing multinuclear NMR (including 19F, 31P, and 13C), researchers can achieve high-resolution spectra that reveal diastereomeric differences.

- Data Table : Comparison of NMR Techniques Using this compound

| NMR Type | Application | Advantages |

|---|---|---|

| 19F | Chiral recognition | High sensitivity and resolution |

| 31P | Asymmetric synthesis | Efficient discrimination of phosphorus compounds |

| 13C | Absolute configuration assignment | Clear differentiation between enantiomers |

- Case Study : A study demonstrated that using this compound significantly improved the resolution of enantiomers in complex mixtures, allowing for accurate determination of stereochemistry .

Pharmaceutical Applications

Drug Design and Development : this compound plays a crucial role in the pharmaceutical industry, particularly in the development of chiral drugs. The ability to resolve enantiomers is vital since different enantiomers can exhibit vastly different biological activities.

- Case Study : Research has shown that this compound can be effectively used to synthesize nucleoside reverse transcriptase inhibitors for HIV treatment. The compound's ability to facilitate chiral resolution enables the production of therapeutically active enantiomers while minimizing side effects associated with inactive forms .

Material Science

Chiral Functional Molecules : In material science, this compound is applied in the development of chiral functional materials, which are essential for creating molecular machines and other advanced materials.

Mecanismo De Acción

The mechanism of action of Seco-CDA is not fully understood. several studies suggest that the compound exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to activate AMP-activated protein kinase, a key regulator of cellular energy metabolism.

Comparación Con Compuestos Similares

Cholestane: A saturated derivative of cholesterol.

Cholestanol: A hydrogenated form of cholesterol.

Cholesterol: A well-known sterol involved in various biological processes.

Comparison: Seco-CDA is unique due to its specific biological activities and the pathways it modulates. Unlike cholesterol, which is primarily involved in cell membrane structure and hormone synthesis, this compound has shown significant potential in therapeutic applications due to its anti-inflammatory, anti-cancer, and anti-diabetic properties.

Propiedades

Número CAS |

1178-00-3 |

|---|---|

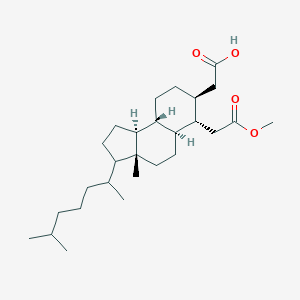

Fórmula molecular |

C27H46O4 |

Peso molecular |

434.7 g/mol |

Nombre IUPAC |

2-[(3aR,5aR,6S,7S,9aR,9bS)-6-(2-methoxy-2-oxoethyl)-3a-methyl-3-(6-methylheptan-2-yl)-1,2,3,4,5,5a,6,7,8,9,9a,9b-dodecahydrocyclopenta[a]naphthalen-7-yl]acetic acid |

InChI |

InChI=1S/C27H46O4/c1-17(2)7-6-8-18(3)23-11-12-24-21-10-9-19(15-25(28)29)22(16-26(30)31-5)20(21)13-14-27(23,24)4/h17-24H,6-16H2,1-5H3,(H,28,29)/t18?,19-,20-,21+,22-,23?,24-,27+/m0/s1 |

Clave InChI |

RCIKMGJXOLVLBU-DUSSVLROSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3CC(=O)OC)CC(=O)O)C |

SMILES isomérico |

CC(C)CCCC(C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]([C@@H]3CC(=O)OC)CC(=O)O)C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3CC(=O)OC)CC(=O)O)C |

Sinónimos |

2,3-seco-5 alpha-cholestan-2,3-dioic acid 2,3-secocholestan-2,3-dioic acid seco-CDA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.